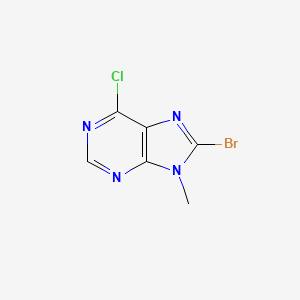

8-Bromo-6-chloro-9-methyl-9H-purine

Description

Properties

IUPAC Name |

8-bromo-6-chloro-9-methylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTBOYSKNOPAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)Cl)N=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 6 Chloro 9 Methyl 9h Purine

Nucleophilic Substitution Reactions at C6 and C8

The purine (B94841) core of 8-Bromo-6-chloro-9-methyl-9H-purine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position and the bromine atom at the C8 position serve as leaving groups that can be displaced by various nucleophiles.

Displacement of Halogen Atoms by Diverse Nucleophiles

The chloro and bromo substituents on the 9-methylpurine (B1201685) ring can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups, which is a cornerstone of its utility in synthetic and medicinal chemistry. Common nucleophiles employed in these reactions include:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce alkoxy and aryloxy groups.

N-Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic) are frequently used to synthesize aminopurines. researchgate.net

S-Nucleophiles: Thiolates can be employed to form thioether linkages at the purine core. researchgate.net

These substitution reactions are fundamental for building more complex molecular architectures based on the purine scaffold.

| Nucleophile Type | Examples | Resulting Functional Group |

|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., sodium methoxide), Phenoxides | Alkoxy, Aryloxy |

| N-Nucleophiles | Ammonia, Primary Amines, Secondary Amines | Amino, Substituted Amino |

| S-Nucleophiles | Thiolates (e.g., sodium thiophenoxide) | Thioether |

Regioselectivity and Reaction Kinetics in Substitution Processes

In dihalogenated purines like 8-Bromo-6-chloro-9-methyl-9H-purine, the two halogen atoms exhibit different reactivity towards nucleophiles. The chlorine atom at the C6 position is generally more reactive and susceptible to nucleophilic displacement than the bromine atom at the C8 position. This regioselectivity is a well-established principle for di- and trihalogenated purines. researchgate.net The greater electrophilicity of the C6 position facilitates preferential attack by nucleophiles.

By carefully controlling reaction conditions such as temperature, solvent, and the stoichiometry of the nucleophile, it is possible to achieve selective monosubstitution at the C6 position, leaving the C8-bromo group intact for subsequent transformations.

The kinetics of these nucleophilic substitution reactions typically follow a bimolecular (SNAr) mechanism. libretexts.org The reaction rate is dependent on the concentration of both the purine substrate and the nucleophile. libretexts.org Therefore, the rate law is generally expressed as:

Rate = k[8-Bromo-6-chloro-9-methyl-9H-purine][Nucleophile]

These processes are considered concerted, one-step reactions where the nucleophile attacks the electrophilic carbon at the same time the halogen leaving group departs. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the synthetic possibilities for functionalizing 8-Bromo-6-chloro-9-methyl-9H-purine.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds between the purine core and various aryl or vinyl groups. researchgate.netstudfile.net This reaction involves the coupling of the halopurine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. studfile.net

For 8-Bromo-6-chloro-9-methyl-9H-purine, the Suzuki-Miyaura reaction can be directed to either the C6 or C8 position. The regioselectivity is often dictated by the relative reactivity of the C-X bonds (C-Cl vs. C-Br) under palladium catalysis. Typically, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions. This allows for selective arylation or vinylation at the C8 position. However, by tuning the catalyst, ligands, and reaction conditions, coupling at the C6 position can also be achieved. studfile.net For instance, studies on 9-benzyl-2,6-dichloropurine showed that reaction with one equivalent of phenylboronic acid selectively yields the 6-phenyl product. studfile.net

| Reaction Component | Typical Examples |

|---|---|

| Halopurine | 8-Bromo-6-chloro-9-methyl-9H-purine |

| Boron Reagent | Arylboronic acids, Alkenylboronic acids |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, DME, Dioxane/Water |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction is the method of choice for introducing alkyne moieties onto the purine ring. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the halopurine with a terminal alkyne. researchgate.net

In the case of 8-Bromo-6-chloro-9-methyl-9H-purine, the differential reactivity of the two halogen atoms allows for regioselective alkynylation. The C-Br bond at the C8 position is generally more reactive in Sonogashira coupling than the C-Cl bond at C6. This inherent reactivity difference can be exploited to selectively introduce an alkyne group at C8. Furthermore, research on related dihalopurines has shown that the regioselectivity can be controlled by the choice of the palladium catalyst and its ligands. researchgate.net This enables the synthesis of either 8-alkynyl-6-chloropurines or, by using an excess of the alkyne and adjusting conditions, 6,8-dialkynylpurines. researchgate.net

Copper-Catalyzed C-C and C-N Coupling Reactions

Copper-catalyzed coupling reactions provide an alternative and complementary approach to palladium-catalyzed methods for modifying the purine scaffold. These reactions are particularly useful for forming C-N and certain C-C bonds.

Copper-catalyzed N-arylation, often a variant of the Ullmann condensation or Buchwald-Hartwig amination, can be used to form a bond between a nitrogen atom of a nucleophile and the purine ring. While the C6 and C8 positions are the primary sites for substitution on 8-Bromo-6-chloro-9-methyl-9H-purine, related studies on other purines have demonstrated copper-catalyzed N-arylation at the N9 position. nih.gov For pre-alkylated substrates like 8-Bromo-6-chloro-9-methyl-9H-purine, these methods are applied to couple nitrogen nucleophiles at the C6 or C8 positions.

Palladium-Catalyzed C-H Functionalization

While the 8-bromo and 6-chloro substituents are typically manipulated through cross-coupling reactions, the purine core itself possesses a C-H bond at the C2 position that is amenable to direct functionalization. Palladium-catalyzed C-H functionalization represents a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, enhancing molecular complexity in a step-economical manner. For purine derivatives, this typically involves the direct arylation, alkylation, or amination of a C-H bond.

In the context of 8-Bromo-6-chloro-9-methyl-9H-purine, the C2-H bond is the sole available site on the purine nucleus for direct C-H activation. The electron-withdrawing nature of the two halogen atoms at C6 and C8 deactivates the purine ring, making C-H activation more challenging compared to unsubstituted or electron-rich purines. However, appropriately designed palladium catalytic systems can overcome this hurdle. These reactions often employ a Pd(II) catalyst, such as palladium(II) acetate (B1210297), in conjunction with a ligand and an oxidant. The oxidant, frequently a hypervalent iodine compound like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), is necessary to facilitate a Pd(II)/Pd(IV) catalytic cycle. nih.gov

The general approach for a C2-arylation would involve reacting the purine substrate with an aryl partner, typically an arylboronic acid or aryliodide, under palladium catalysis. The selection of ligands is crucial for achieving high reactivity and selectivity.

Mechanistic Investigations of Cross-Coupling Reactions

The mechanism of palladium-catalyzed C-H functionalization has been a subject of extensive research. umich.edu For heteroaromatic compounds like purines, the most commonly proposed mechanism is the concerted metalation-deprotonation (CMD) pathway. This process is considered the rate-determining step in many C-H activation reactions. dtu.dkrsc.org

Key features of the mechanism include:

Initial Coordination : The palladium catalyst coordinates to the purine substrate.

C-H Cleavage : The C-H bond is cleaved via the CMD transition state, where the palladium center binds to the carbon while a base (often the acetate from the catalyst precursor or an external additive) abstracts the proton. dtu.dk

Oxidative Addition/Reductive Elimination : In C-H/C-H cross-coupling, the resulting palladacycle can undergo further reactions. In reactions involving an oxidant, the Pd(II) center is oxidized to a high-valent Pd(IV) species. nih.gov This intermediate then undergoes reductive elimination to form the C-C or C-heteroatom bond and regenerate the active Pd(II) catalyst.

Experimental and theoretical studies, including kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations, have substantiated these mechanistic proposals. dtu.dkdtu.dk A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the turnover-limiting step of the catalytic cycle. dtu.dk These investigations guide the rational design of more efficient catalysts and the optimization of reaction conditions. rsc.org

C-H Functionalization at C2 and C8 Positions

For the specific substrate, 8-Bromo-6-chloro-9-methyl-9H-purine, the C6 and C8 positions are substituted with chloro and bromo groups, respectively. Therefore, direct C-H functionalization is exclusively directed towards the C2 position, as it bears the only available hydrogen atom on the purine core. rsc.org The inherent reactivity of C-H bonds on a purine scaffold is generally C6 > C8 > C2, but this order is rendered moot by the existing substitution pattern.

Regioselective C-H Activation Methodologies

Achieving regioselectivity is a central challenge in the functionalization of polysubstituted heterocycles. rsc.org In the case of 8-Bromo-6-chloro-9-methyl-9H-purine, the substitution pattern provides inherent regioselectivity, forcing any C-H activation to occur at the C2 position.

Methodologies for C2 functionalization on related purine systems often rely on transition-metal catalysis. For example, direct C-H arylation at the C2 position of purines has been accomplished using palladium catalysts. These reactions demonstrate that even the least reactive C-H bond on the purine core can be targeted successfully with the correct choice of catalyst, ligands, and reaction conditions. The challenge lies in identifying a catalytic system potent enough to activate the C2-H bond, which is further deactivated by the adjacent electron-withdrawing nitrogen atoms and the distant halo-substituents.

Table 1: Examples of Regioselective C-H Functionalization on Heterocycles This table presents data for related heterocyclic systems to illustrate the principles of regioselective C-H functionalization.

| Heterocycle | Position | Coupling Partner | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Thiophene | C3 | 4-iodotoluene | Pd/C | K₂CO₃, DMA, 80 °C | 95 |

| Benzo[b]thiophene | C3 | 4-iodotoluene | Pd/C | K₂CO₃, DMA, 80 °C | 98 |

| Pyridine | C4 | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | DCE:H₂O, 50 °C | 85 |

| 2-chloropyridine | C4 | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | DCE:H₂O, 50 °C | 78 |

Oxidative Coupling Reactions for C-H Amination

Oxidative C-H amination is a modern synthetic strategy for the formation of C-N bonds, which are crucial linkages in many biologically active molecules. rsc.org These reactions involve the coupling of a C-H bond with an N-H bond, formally eliminating H₂, and typically require a metal catalyst and an external oxidant. nih.govrsc.org

Applying this logic to 8-Bromo-6-chloro-9-methyl-9H-purine would involve the amination of the C2 position. A potential reaction could employ a palladium or copper catalyst to couple the C2-H bond with an amine, carbamate, or sulfonamide. nih.gov The oxidant serves to regenerate the active catalyst. While palladium-catalyzed intermolecular C-H amination has been reported for some substrates, developing a successful protocol for the electron-poor C2-H of the title purine would require careful optimization. nih.gov An alternative approach involves photoredox catalysis, which can enable C(sp²)-H amination under mild, metal-free conditions. rsc.org

Other Chemical Transformations

Oxidation and Reduction Reactions of the Purine Core

The 8-Bromo-6-chloro-9-methyl-9H-purine molecule can participate in oxidation and reduction reactions that modify the purine core or its substituents.

Oxidation: The purine ring system, being rich in nitrogen atoms, can be susceptible to oxidation. Common oxidizing agents can lead to the formation of N-oxides. For instance, treatment with a peroxy acid like m-CPBA could potentially oxidize one of the ring nitrogens, most likely N1 or N3, altering the electronic properties and reactivity of the entire molecule.

Reduction: The halogen substituents on the purine ring are susceptible to reduction. Catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a standard method for reductive dehalogenation. The C-Cl bond at the 6-position is generally more reactive towards reduction than the C-Br bond at the 8-position. Therefore, selective reduction might be possible under carefully controlled conditions, potentially yielding 8-bromo-9-methyl-9H-purine. Complete reduction would lead to the formation of 9-methylpurine. These reduction reactions provide a pathway to derivatives that are inaccessible through direct synthesis.

Cyclization and Annulation Reactions to Form Fused Systems

The strategic placement of reactive handles at the C6 and C8 positions of 8-Bromo-6-chloro-9-methyl-9H-purine provides a powerful platform for the synthesis of various fused heterocyclic systems. These reactions typically involve an initial nucleophilic substitution at the more reactive C6 position, followed by an intramolecular cyclization event involving the C8-bromo substituent. This approach allows for the construction of novel tricyclic and tetracyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Triazolo- and Tetrazolopurines:

One of the primary applications of 8-halopurines in cyclization reactions is the formation of purine-fused triazole and tetrazole ring systems. For 8-Bromo-6-chloro-9-methyl-9H-purine, a plausible route to a fused triazole system involves the initial reaction with hydrazine. The more labile C6-chloro atom is displaced to form a 6-hydrazinyl intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, would involve the displacement of the C8-bromo atom by the terminal nitrogen of the hydrazinyl moiety to yield a triazolopurine derivative.

Similarly, reaction with sodium azide (B81097) can be employed to introduce an azido (B1232118) group at the C6 position. The resulting 6-azido-8-bromo-9-methyl-9H-purine can then undergo intramolecular cyclization. This can proceed through a nitrene intermediate upon heating or photolysis, or via a concerted [3+2] cycloaddition-type mechanism to form a fused tetrazole ring. The bromine at C8 can influence the electronics and facilitate the cyclization.

Annulation via Palladium-Catalyzed Cross-Coupling Reactions:

Modern cross-coupling methodologies offer sophisticated strategies for annulation. A bifunctional reagent can be employed to construct a new ring fused to the purine core. For instance, a reagent containing both a nucleophilic group (e.g., an amine or thiol) and a boronic acid or stannane (B1208499) functionality could be used. The reaction would initiate with the nucleophilic substitution of the C6-chloro group. The second step would be an intramolecular Suzuki or Stille cross-coupling reaction between the newly introduced functionality and the C8-bromo position, facilitated by a palladium catalyst, to forge the new carbocyclic or heterocyclic ring.

The table below summarizes potential cyclization and annulation strategies for 8-Bromo-6-chloro-9-methyl-9H-purine based on established reactivity of related purine systems.

| Target Fused System | Reagents and Conditions | Proposed Intermediate | Resulting Structure |

| Triazolo[5,1-f]purine | 1. Hydrazine (H₂NNH₂), Solvent (e.g., EtOH), Heat2. Intramolecular cyclization (Heat or Pd/Cu catalyst) | 6-Hydrazinyl-8-bromo-9-methyl-9H-purine | Fused triazole ring |

| Tetrazolo[5,1-f]purine | 1. Sodium Azide (NaN₃), Solvent (e.g., DMF)2. Intramolecular cyclization (Heat or hv) | 6-Azido-8-bromo-9-methyl-9H-purine | Fused tetrazole ring |

| Pyrido[2,3-e]purine | 1. 2-Aminopyridine, Base (e.g., K₂CO₃)2. Intramolecular Pd-catalyzed C-N coupling | N-(8-Bromo-9-methyl-9H-purin-6-yl)pyridin-2-amine | Fused pyridopurine |

| Thieno[2,3-e]purine | 1. 2-Thiopheneboronic acid, Pd catalyst (Suzuki coupling at C8)2. Intramolecular cyclization involving C6-Cl | 8-(Thiophen-2-yl)-6-chloro-9-methyl-9H-purine | Fused thienopurine |

Functionalization of the N9-Methyl Group

Direct functionalization of the N9-methyl group of 8-Bromo-6-chloro-9-methyl-9H-purine represents a significant synthetic challenge, as C(sp³)–H bonds are typically unreactive. Research specifically detailing the derivatization of this methyl group on this particular purine is scarce. However, recent advancements in transition metal-catalyzed C–H activation provide potential, albeit currently speculative, pathways for its modification.

Transition Metal-Catalyzed C–H Activation:

Research on other N-methylated nitrogen heterocycles, such as N-methylbenzimidazole, has demonstrated that rhodium complexes can catalyze the C-H activation of the N-methyl group. nih.govacs.orgosti.gov This strategy could potentially be extrapolated to 8-Bromo-6-chloro-9-methyl-9H-purine. The proposed mechanism involves the coordination of the rhodium catalyst to the purine ring, followed by an intramolecular oxidative addition into a C-H bond of the N9-methyl group. This forms a metallacyclic intermediate, which can then engage in various coupling reactions, for example, with olefins (alkylation) or aryl halides (arylation), before reductive elimination regenerates the catalyst and yields the functionalized product. acs.org

A key challenge in this approach is achieving regioselectivity. The purine ring itself possesses other C-H bonds, notably at the C2 position, which could compete with the N9-methyl group for activation. The specific ligand environment of the catalyst and the reaction conditions would be crucial in directing the activation to the desired methyl group. nih.gov

Potential Derivatization Reactions via C-H Activation:

| Reaction Type | Potential Reagents and Catalyst System | Hypothetical Product | Notes |

| Alkenylation | Olefin (e.g., Styrene), Rh(I) catalyst (e.g., [RhCl(coe)₂]₂), Phosphine ligand (e.g., PCy₃) | 8-Bromo-6-chloro-9-(2-phenylethyl)-9H-purine | Based on analogous reactions on N-methylbenzimidazoles. acs.org |

| Arylation | Aryl Halide (e.g., Iodobenzene), Rh(I) or Pd(II) catalyst, Ligand, Base | 8-Bromo-6-chloro-9-benzyl-9H-purine | C-H arylation is a well-established field, but application to N-methyl purines is not well-documented. |

| Oxidation | Oxidizing agent, Metal catalyst | 8-Bromo-6-chloro-9H-purine-9-carbaldehyde | Controlled oxidation of the methyl group to an aldehyde would provide a valuable synthetic handle for further derivatization. |

It must be emphasized that these strategies for N9-methyl group functionalization are largely hypothetical and based on reactivity trends observed in related heterocyclic systems. Further experimental investigation is required to determine the feasibility and optimize the conditions for such transformations on 8-Bromo-6-chloro-9-methyl-9H-purine.

Spectroscopic and Advanced Analytical Methodologies in Purine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Purine (B94841) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex heterocyclic systems like purine derivatives. For 8-Bromo-6-chloro-9-methyl-9H-purine, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. In the case of 8-Bromo-6-chloro-9-methyl-9H-purine, the spectrum would be expected to show a distinct signal for the single aromatic proton on the purine ring and a signal corresponding to the methyl group protons attached to the N9 nitrogen. The chemical shift and multiplicity of these signals are diagnostic for the assigned structure.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton, including the substituted C6 and C8 positions of the purine core. The chemical shifts are highly sensitive to the electronic effects of the attached substituents (chloro and bromo groups), providing further confirmation of their positions. Spectral data for 8-Bromo-6-chloro-9-methyl-9H-purine are available from chemical data providers, confirming its structural identity. chemicalbook.com

Table 1: Available NMR Data for 8-Bromo-6-chloro-9-methyl-9H-purine

| Spectroscopic Technique | Purpose |

|---|---|

| ¹H NMR | Confirms the presence and chemical environment of proton atoms, including the purine ring proton and the N9-methyl group. |

| ¹³C NMR | Verifies the carbon framework of the molecule, including the positions of the halogen substituents. chemicalbook.com |

| Other Techniques (e.g., MS, IR) | Provides complementary data on mass and functional groups. chemicalbook.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 8-Bromo-6-chloro-9-methyl-9H-purine, MS provides crucial evidence for its identity. The compound has a molecular weight of approximately 247.48 g/mol and an exact mass of about 245.931 Da. echemi.comlabsolu.ca

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecule with very high precision, allowing for the calculation of its elemental formula (C₆H₄BrClN₄). This capability is essential to distinguish it from other potential isomers or compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms provides a definitive signature in the mass spectrum, further confirming the compound's composition.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for various adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺). uni.lu These predictions serve as a reference for experimental ion mobility-mass spectrometry studies. uni.lu

Table 2: Predicted Mass Spectrometry Data for 8-Bromo-6-chloro-9-methyl-9H-purine Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 246.93807 |

| [M+Na]⁺ | 268.92001 |

| [M+K]⁺ | 284.89395 |

| [M-H]⁻ | 244.92351 |

Data sourced from PubChemLite predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. In purine chemistry, it is particularly valuable for confirming the specific substitution patterns, such as identifying the exact nitrogen atom (e.g., N7 vs. N9) that has been alkylated.

For the compound 8-Bromo-6-chloro-9-methyl-9H-purine, no specific X-ray crystallographic data appears to be available in the surveyed literature. However, for closely related purine derivatives, this method has been essential. For instance, X-ray crystallography is used to unambiguously confirm regioselectivity in the synthesis of N-allylated purines, distinguishing between N9 and N7 isomers. If suitable crystals of 8-Bromo-6-chloro-9-methyl-9H-purine were to be produced, this method would provide the ultimate confirmation of its structure.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic methods are fundamental to the purification and analytical assessment of synthesized purine derivatives.

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of a chemical reaction and to get a preliminary indication of product purity.

Column Chromatography is a standard and effective technique for the purification of halogenated purine derivatives. Using a stationary phase like silica (B1680970) gel and a mobile phase consisting of a gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297), allows for the separation of the desired product from unreacted starting materials and byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both the purification and precise quantitative analysis of compounds. It is particularly crucial for separating closely related isomers that may be difficult to distinguish by other means. For example, in research involving the radiosynthesis of methylated 6-bromopurines, HPLC was essential for separating the desired 6-bromo-7-[¹¹C]methylpurine from its regioisomer, 6-bromo-9-[¹¹C]methylpurine. nih.gov The distinct retention times of the isomers on the HPLC column allow for their identification and quantification. nih.gov This demonstrates the high resolving power of HPLC in purine analysis.

Table 3: Example HPLC Retention Times for Related 6-Bromopurine (B104554) Isomers

| Compound | Retention Time (approx.) |

|---|---|

| 6-bromo-7H-purine (precursor) | 15 min |

| 6-bromo-7-[¹¹C]methylpurine | 17 min |

Data from a study on related compounds, illustrating the analytical capability of HPLC. nih.gov

Computational and Theoretical Investigations of Purine Derivatives

Quantum Chemical Calculations of Molecular Orbitals and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are often employed to study the properties of purine (B94841) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For a molecule like 8-Bromo-6-chloro-9-methyl-9H-purine, the presence of electron-withdrawing halogen substituents (bromo and chloro) is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted purine. This effect generally leads to an increase in the HOMO-LUMO gap, suggesting enhanced stability. The methyl group at the N9 position, being weakly electron-donating, would have a comparatively minor effect on the frontier orbitals. Theoretical studies on halogenated pyrimidines have confirmed that halogenation can impact the HOMO-LUMO gap. researchgate.net

Table 1: Predicted General Effects of Substituents on Frontier Molecular Orbitals of the Purine Core

| Substituent | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| -Br | C8 | Lowering | Lowering | Increase |

| -Cl | C6 | Lowering | Lowering | Increase |

Note: This table represents generalized predictions based on the known electronic effects of these substituents on aromatic systems.

Mulliken population analysis is a method to estimate partial atomic charges, providing insight into the charge distribution within a molecule. wikipedia.org In 8-Bromo-6-chloro-9-methyl-9H-purine, the electronegative bromine and chlorine atoms would draw electron density away from the purine ring, resulting in positive partial charges on the carbon atoms to which they are attached (C8 and C6). The nitrogen atoms of the purine ring are inherently electronegative and will exhibit negative partial charges. The methyl group's carbon atom will have a slight negative charge, while its hydrogen atoms will carry small positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Quantum chemical methods are instrumental in calculating the relative energies of different isomers and tautomers. nih.gov For purines, tautomerism involving the migration of a proton between nitrogen atoms is a key consideration. While the N9-methylation in 8-Bromo-6-chloro-9-methyl-9H-purine prevents tautomerization involving this position, the potential for protonation at other nitrogen atoms still exists. Computational studies can predict the most stable protonation sites and the energy barriers for these transformations.

Molecular Dynamics Simulations and Docking Studies (if applicable to molecular interactions)

Table 2: Mentioned Compounds

| Compound Name |

|---|

Molecular Interactions and Biological Target Engagement of Purine Analogues Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) Studies on Purine (B94841) Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like 8-Bromo-6-chloro-9-methyl-9H-purine relates to its biological activity. Modifications at the C6, C8, and N9 positions of the purine ring are known to significantly alter the compound's interaction with biological targets.

Impact of C6 and C8 Substitutions on Molecular Recognition

Substitutions at the C6 and C8 positions of the purine scaffold are pivotal in defining the molecule's affinity and selectivity for its biological targets. The presence of halogens, such as chlorine at C6 and bromine at C8, imparts specific electronic and steric characteristics that modulate these interactions.

The chlorine atom at the C6 position is an electron-withdrawing group that makes this position susceptible to nucleophilic substitution, a common strategy in the synthesis of diverse purine libraries. In terms of molecular recognition, the C6-chloro group can influence binding affinity. For instance, in studies involving purine riboswitches, purine analogues with 6-chloro and 6-bromo substitutions show altered affinity for guanine (B1146940) and adenine (B156593) riboswitch variants. These halogen substitutions can decrease the specificity of the interaction, potentially allowing the analogue to target a broader range of purine riboswitches within a cell.

The bromine atom at the C8 position has been shown to be a key determinant of biological activity in numerous purine analogues. Research on 9-substituted adenines has demonstrated that the presence of a bromine atom at the C8 position generally promotes interaction with adenosine (B11128) receptors (ARs), particularly the A2A subtype. nih.govnih.gov This enhancement is attributed to favorable steric and electronic interactions within the receptor's binding pocket. Similarly, in a series of analogues designed to bind to the benzodiazepine (B76468) receptor (BZR), an 8-bromo substituent was crucial for imparting potent binding activity. In contrast, for other targets like RNase L, an 8-bromo substitution on adenosine analogues can markedly decrease the ability to bind to and activate the enzyme. nih.gov This highlights the target-dependent nature of the C8-bromo group's influence.

Impact of C6 and C8 Halogen Substitutions on Target Interaction

This table summarizes the observed effects of chlorine and bromine substitutions at the C6 and C8 positions of the purine scaffold on its interaction with various biological targets.

| Position | Substitution | Target | Observed Effect on Interaction | Reference |

|---|---|---|---|---|

| C6 | Chlorine | Purine Riboswitches | Alters affinity and can decrease specificity between guanine and adenine riboswitches. | acs.org |

| C8 | Bromine | Adenosine Receptors (A2A) | Generally promotes and enhances binding affinity. | nih.govnih.gov |

| C8 | Bromine | Benzodiazepine Receptor (BZR) | Imparts potent binding activity. | nih.gov |

| C8 | Bromine | RNase L | Markedly decreases binding and activation ability. | nih.gov |

Role of N9-Methylation in Molecular Interactions

Methylation at the N9 position of the purine ring serves several critical functions in modulating the compound's biological profile. Firstly, it prevents the attachment of a ribose sugar, thereby distinguishing the molecule from endogenous nucleosides. This lack of a ribose moiety means the compound cannot be processed by many enzymes involved in nucleotide metabolism, which can increase its metabolic stability.

Secondly, the N9-methyl group directly influences the molecule's interaction with its targets. The methyl group is a small, hydrophobic substituent that can fit into specific pockets within a binding site, potentially increasing binding affinity through van der Waals interactions. The electrostatic potential surface of the purine ring is altered by N9-methylation, which can affect long-range interactions with a target protein. researchgate.net In the context of developing selective antagonists for the human adenosine A3 receptor, 6-chloro-9-methyl-9H-purine has been utilized as a key intermediate, indicating the importance of the N9-methyl group for achieving the desired receptor interaction profile.

Interaction with Purine-Binding Proteins and Enzymes

The 8-Bromo-6-chloro-9-methyl-9H-purine scaffold is representative of a class of molecules that can interact with a variety of proteins and enzymes that have binding sites for endogenous purines like adenine and guanine.

Enzyme Inhibition Studies (e.g., Purine Nucleoside Phosphorylase, Topoisomerase II, Kinases)

Purine Nucleoside Phosphorylase (PNP): PNP is an enzyme involved in the purine salvage pathway. Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases. While direct studies on 8-Bromo-6-chloro-9-methyl-9H-purine are limited, related 8-substituted purine analogues, such as 8-aminoguanosine, have been identified as effective PNP inhibitors. The substitution at the C8 position is critical for interaction with the enzyme's active site.

Topoisomerase II: DNA topoisomerase II is a crucial enzyme in DNA replication and transcription. It is a validated target for anticancer drugs. Purine analogues can act as ATP-competitive catalytic inhibitors of topoisomerase II, blocking its function without inducing the DNA strand breaks associated with topoisomerase poisons. acs.orgnih.gov The purine scaffold of 8-Bromo-6-chloro-9-methyl-9H-purine is well-suited for this mechanism. Studies have shown that related compounds, such as 8-chloro-adenosine, can be metabolized into 8-chloro-ATP, which then inhibits topoisomerase II. nih.gov Furthermore, compounds with a high degree of structural similarity, such as [8-Bromo-2-chloro-9-(tetrahydro-pyran-2-yl)-9H-purin-6-yl]-tert-butyl-amine, have been specifically identified in the context of topoisomerase II inhibition, underscoring the relevance of the 8-bromo and 6-chloro substitutions for this activity.

Kinases: Many protein kinases utilize ATP as a phosphate (B84403) donor, and their ATP-binding pocket is a common target for inhibitor development. The purine ring, being the core of ATP, is a privileged scaffold for designing kinase inhibitors. Analogues with substitutions at the C6 and C8 positions can confer selectivity and potency. For example, 8-chloro-cyclic AMP has been shown to exert its anticancer activity through the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov This indicates that halogenated purine analogues can effectively modulate kinase signaling pathways.

Enzyme Inhibition by Related Purine Analogues

This table provides examples of enzyme inhibition by purine analogues structurally related to 8-Bromo-6-chloro-9-methyl-9H-purine.

| Enzyme Target | Related Analogue Example | Mechanism/Effect | Reference |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | 8-aminoguanosine | Effective inhibition of the purine salvage pathway. | nih.gov |

| Topoisomerase II | 8-chloro-adenosine (metabolized to 8-Cl-ATP) | ATP-competitive catalytic inhibition. | nih.gov |

| p38 Mitogen-Activated Protein Kinase (MAPK) | 8-chloro-cyclic AMP | Activation of the kinase leading to downstream effects. | nih.gov |

Receptor Agonism/Antagonism (e.g., Adenosine Receptors)

Purine analogues are widely recognized for their ability to modulate purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, and A3). nih.govpnas.org The specific substitutions on the purine ring determine whether the compound acts as an agonist or an antagonist, as well as its selectivity for different receptor subtypes.

As previously mentioned, the 8-bromo substitution is a key feature for enhancing affinity at adenosine receptors. Studies on series of 8-bromo-9-alkyl adenines have confirmed their utility in developing ligands for A2A and A2B receptors. nih.gov The combination of substitutions in 8-Bromo-6-chloro-9-methyl-9H-purine suggests its potential as a modulator of these receptors, likely as an antagonist. The development of A2A antagonists for neurodegenerative diseases has utilized 8-bromo-9-alkyl-purine scaffolds. nih.gov Similarly, the 6-chloro-9-methyl-purine core structure has been employed in the creation of selective antagonists for the A3 adenosine receptor.

Riboswitch Binding and Modulation

Riboswitches are structured RNA domains, typically found in the 5' untranslated region of bacterial mRNAs, that regulate gene expression by directly binding to specific small molecule metabolites. nih.gov Purine riboswitches, which sense molecules like guanine and adenine, are attractive targets for the development of novel antibacterial agents.

The binding of a ligand to a purine riboswitch aptamer domain induces a conformational change in the downstream expression platform, typically leading to transcription termination or inhibition of translation initiation. Purine analogues can act as agonists, mimicking the natural ligand to turn gene expression "off," even when the cell is starved of the natural metabolite.

The molecular recognition within the riboswitch binding pocket is highly specific. However, studies have shown that modifications at the C6 position of the purine ring are tolerated and can modulate binding affinity. Specifically, purine analogues with a 6-chloro substitution have been shown to bind to both guanine and adenine riboswitches. This substitution can reduce the riboswitch's ability to discriminate between different purines, potentially creating a broad-spectrum riboswitch ligand. While the effect of an 8-bromo substitution is less characterized in this context, it is known that other 8-substituted purines, like 8-oxoguanine, are specifically recognized by variant riboswitch classes. This suggests that the 8-bromo group would significantly influence the interaction and could be exploited to achieve selectivity for specific riboswitch subtypes.

Modulation of Key Cellular Pathways at a Molecular Level

Purine analogues represent a significant class of compounds that can modulate key cellular pathways by mimicking endogenous purines, thereby interacting with a wide range of biological targets. nih.gov Their structural similarity to adenine and guanine allows them to function as antimetabolites and inhibitors of enzymes involved in purine metabolism and signaling pathways. nih.govresearchgate.net A primary mechanism by which purine analogues exert their effects is through the competitive inhibition of protein kinases. ingentaconnect.combenthamdirect.com

Protein kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. tmu.edu.tw They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. tmu.edu.tw Purine analogues, due to their structural resemblance to the adenine core of ATP, can bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate and thereby inhibiting kinase activity. ingentaconnect.combenthamdirect.com The specificity and potency of these inhibitors are determined by the nature and position of substituents on the purine ring, which form various interactions with the amino acid residues within the kinase active site. nih.gov

The compound 8-Bromo-6-chloro-9-methyl-9H-purine possesses key structural features that suggest its potential as a modulator of kinase pathways. The purine scaffold itself serves as the core for ATP-competitive inhibition. ingentaconnect.com The substituents at positions 6, 8, and 9 play a critical role in defining its target specificity and inhibitory potency.

6-Chloro Substitution: The chlorine atom at the C6 position is an important feature for many purine-based kinase inhibitors. researchgate.net It can serve as a leaving group for the synthesis of more complex derivatives or can interact with the kinase active site. For instance, in the design of Nek2 inhibitors, a 6-alkoxy substituent was found to be crucial for activity. nih.gov The chloro group's electronegativity can also influence the electronic properties of the purine ring, potentially affecting binding affinity.

8-Bromo Substitution: Substitution at the C8 position can significantly impact the selectivity and potency of purine analogues. nih.gov The bromine atom is a bulky and electronegative substituent that can form halogen bonds or other non-covalent interactions within the ATP-binding pocket. For example, the introduction of substituents at the C8 position of roscovitine, a known CDK inhibitor, was found to modulate its inhibitory activity. nih.gov

9-Methyl Substitution: The methyl group at the N9 position blocks this site from forming hydrogen bonds that are often critical for the binding of natural purines. However, in the context of kinase inhibitors, this position is often substituted to explore hydrophobic pockets within the ATP-binding site and to improve cell permeability. acs.org The N9 substituent can orient the molecule within the active site to achieve optimal interactions.

The combination of these substituents on the purine core of 8-Bromo-6-chloro-9-methyl-9H-purine suggests that it may act as an inhibitor of specific kinases. The precise cellular pathways modulated would depend on the kinase(s) it targets. For instance, inhibition of cyclin-dependent kinases (CDKs) would affect cell cycle progression, while inhibition of tyrosine kinases like Src or Abl would impact signaling pathways related to cell growth and survival. acs.org

| Purine Analogue | Key Structural Features | Targeted Kinase Family (Example) | Effect on Cellular Pathway |

|---|---|---|---|

| Roscovitine | Substituents at C2, C6, and N9 | Cyclin-Dependent Kinases (CDKs) | Cell Cycle Arrest |

| Purvalanol A | Substituents at C2, C6, and N9 | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell proliferation |

| 9-(Arenethenyl)purines | Substituents at C6 and N9 | Src/Abl Kinases | Inhibition of signaling pathways for cell growth and survival |

| 6-Alkoxypurines | Substituents at C2 and C6 | Nek2 Kinase | Disruption of centrosome separation in mitosis |

Design of Purine Analogues as Chemical Probes for Biological Systems

Purine analogues are not only developed as therapeutic agents but are also valuable tools as chemical probes to study biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing for the investigation of its function, localization, and activity in a cellular context. nih.govnih.gov The design of purine analogues as chemical probes often involves the incorporation of specific functional groups that enable detection or covalent modification of the target protein. researchgate.net

The design of a purine-based chemical probe typically starts with a scaffold that has a known affinity and selectivity for the target of interest. For 8-Bromo-6-chloro-9-methyl-9H-purine , its potential as a kinase inhibitor makes it a suitable starting point for designing probes to study kinase activity. The core principles for designing such probes include:

Affinity and Selectivity: The purine scaffold and its substituents are optimized to ensure high-affinity and selective binding to the target kinase. This is often guided by structure-activity relationship (SAR) studies and structural biology data of the kinase-inhibitor complex. nih.govnih.gov

Reporter Group: A reporter group, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag, is incorporated into the molecule. This allows for the visualization of the probe-target complex through microscopy or its enrichment for identification and quantification by techniques like mass spectrometry. researchgate.net

Reactive Group (for Activity-Based Probes): For activity-based probes (ABPs), a reactive group (or "warhead") is included. This group forms a covalent bond with a reactive amino acid residue in the active site of the target enzyme. This covalent labeling provides a stable tag for the active enzyme population. Common reactive groups include electrophiles like acrylamides or chloroacetamides. researchgate.net

Linker: A linker is often used to connect the purine scaffold to the reporter or reactive group. The linker's length and chemical nature are optimized to avoid interfering with the binding of the probe to its target. researchgate.net

For 8-Bromo-6-chloro-9-methyl-9H-purine , a hypothetical chemical probe could be designed by modifying one of its substituents. For example, the 8-bromo position could be a suitable site for introducing a linker attached to a reporter or reactive group via a Suzuki coupling reaction, a common method for modifying halopurines. researchgate.net The rationale is that modifications at this position are often well-tolerated and can be directed towards the solvent-exposed region of the ATP-binding pocket. nih.gov

| Component of Chemical Probe | Function | Example Moiety | Rationale for Incorporation into 8-Bromo-6-chloro-9-methyl-9H-purine Scaffold |

|---|---|---|---|

| Recognition Scaffold | Binds to the target protein's active site | 8-Bromo-6-chloro-9-methyl-9H-purine | Acts as an ATP-competitive inhibitor of kinases. |

| Linker | Connects the scaffold to the reporter/reactive group without hindering binding | Alkynyl or polyethylene (B3416737) glycol (PEG) chain | Can be attached at the C8 position via Sonogashira or Suzuki coupling, extending towards the solvent-exposed region. |

| Reporter Group | Enables detection and/or enrichment of the probe-target complex | Biotin, Fluorescein | Allows for pull-down experiments and fluorescence microscopy to study target localization and abundance. |

| Reactive Group (for ABPs) | Forms a covalent bond with the target enzyme | Acrylamide, Chloroacetamide | Enables specific labeling of the active kinase population for activity profiling. |

The development of such chemical probes based on the 8-Bromo-6-chloro-9-methyl-9H-purine scaffold would enable detailed studies of specific kinase activities in complex biological samples, providing valuable insights into their roles in cellular signaling and disease.

Advanced Applications and Research Frontiers

Development of Purine-Based Chemical Libraries for High-Throughput Screening

The creation of chemical libraries containing diverse yet related molecules is fundamental to high-throughput screening (HTS), a process that enables the rapid testing of thousands of compounds for biological activity. nih.gov Purine-based libraries are particularly valuable due to the scaffold's inherent biological relevance. chemdiv.com Compounds like 8-Bromo-6-chloro-9-methyl-9H-purine are ideal starting points for library synthesis. The presence of two different halogen atoms at the C6 and C8 positions allows for programmed, site-selective diversification using various cross-coupling and nucleophilic substitution reactions.

By systematically reacting a core scaffold such as 8-Bromo-6-chloro-9-methyl-9H-purine with a collection of building blocks (e.g., amines, alcohols, boronic acids), a large library of unique purine (B94841) analogues can be generated. For example, the more reactive C6-chloro group can be substituted first, followed by a different reaction at the C8-bromo position. This strategy, known as diversity-oriented synthesis, can rapidly produce thousands of compounds. rsc.org These libraries are then screened against biological targets, such as enzymes or receptors, to identify "hits"—compounds that modulate the target's function. nih.gov A notable application is in screening for inhibitors of the purine salvage pathway in parasites like Plasmodium falciparum, which is essential for their survival. nih.gov

Table 1: Illustrative Diversification of the 8-Bromo-6-chloro-9-methyl-9H-purine Scaffold

| Position | Initial Substituent | Potential Reactants for Diversification | Resulting Functional Group |

|---|---|---|---|

| C6 | -Cl | Amines (R-NH2), Alcohols (R-OH) | Amino, Alkoxy |

| C8 | -Br | Boronic Acids (R-B(OH)2), Alkynes | Aryl, Alkynyl |

Strategies for Rational Design of Novel Purine Analogues

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of a biological target's structure and function. dntb.gov.ua For purine analogues, strategies often involve active substructure splicing, where the purine core is combined with other known pharmacologically active fragments to create hybrid molecules with enhanced or novel properties. nih.govacs.org

Starting with 8-Bromo-6-chloro-9-methyl-9H-purine, a rational design approach could involve:

Target-Oriented Modification : If the target protein's structure is known, the C6 and C8 positions can be modified with functional groups designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding site.

Scaffold Hopping and Hybridization : This involves replacing parts of a known active molecule with the purine scaffold or attaching other heterocyclic systems to it. rsc.org For instance, linking a piperazine (B1678402) moiety at C6 and a different aromatic system at C8 can yield 6,9-disubstituted or 2,6,9-trisubstituted purines with potent and selective activities. nih.govulakbim.gov.tr

Bioisosteric Replacement : The chlorine and bromine atoms can be replaced with other groups that have similar sizes and electronic properties but may alter the molecule's metabolic stability or binding affinity.

These design strategies have been successfully used to develop purine derivatives with a wide range of potential applications, including as kinase inhibitors and anticancer agents. nih.govmdpi.com

Integration of Synthetic Chemistry with Synthetic Biology in Purine Research

The synergy between synthetic chemistry and synthetic biology is a rapidly advancing frontier that is transforming the production of complex molecules. antheia.bio While traditional organic synthesis provides unparalleled control over molecular structure, synthetic biology leverages engineered biological systems (like yeast or bacteria) to produce complex natural products that are difficult to make chemically. rsc.orgnih.govoup.com

In purine research, this integration is particularly powerful for creating novel nucleoside analogues. rsc.org

Enzymatic Synthesis : Synthetic biology can provide enzymes that perform specific chemical transformations with high selectivity, which can be difficult to achieve with traditional chemical methods. rsc.org These biocatalysts can be used in vitro to modify synthetic precursors like 8-Bromo-6-chloro-9-methyl-9H-purine or its derivatives.

Whole-Cell Factories : Microorganisms can be engineered with entire metabolic pathways to produce complex purine-containing molecules. oup.com For example, pathways for the biosynthesis of purine nucleoside antibiotics can be elucidated and harnessed. rsc.org

Semi-Synthesis : A common approach is to use synthetic biology to produce a complex core structure and then use synthetic chemistry to add final modifications. A chemically synthesized, functionalized purine base, derived from a starting material like 8-Bromo-6-chloro-9-methyl-9H-purine, could potentially be incorporated into a biosynthetic pathway to create unnatural nucleosides.

This combination allows researchers to access a much broader chemical space than either discipline could alone, accelerating the discovery of new molecular probes and therapeutic candidates. antheia.bionih.gov

Computational Drug Discovery Methodologies for Purine Scaffolds (excluding clinical drug development)

Computational methods have become indispensable tools in the early stages of drug discovery, enabling the efficient screening of vast virtual libraries and the rational design of potential drug candidates. frontiersin.org For purine scaffolds, various computational techniques are employed to predict their behavior and guide synthetic efforts.

Virtual Screening and Molecular Docking : These methods are used to predict how a library of purine derivatives, which could be notionally derived from 8-Bromo-6-chloro-9-methyl-9H-purine, might bind to the three-dimensional structure of a target protein. researchgate.netnih.gov This helps prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. frontiersin.org By analyzing a set of tested purine analogues, QSAR can predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a compound and its target protein over time. This provides insights into the stability of the compound-protein complex and can reveal key binding interactions that are not apparent from static docking models. nih.gov

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Applying these tools to virtual derivatives of 8-Bromo-6-chloro-9-methyl-9H-purine helps in the early identification of candidates with potentially poor pharmacokinetic profiles.

Table 2: Key Computational Methodologies in Purine Scaffold Research

| Computational Method | Application in Purine Research | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicts binding mode of purine analogues in a target's active site. | Binding affinity, orientation, key interactions. nih.gov |

| Virtual Screening | Screens large virtual libraries of purines against a target. | Identifies potential "hit" compounds for synthesis. nih.gov |

| QSAR | Correlates structural features of purines with biological activity. | Predicts activity of new analogues; guides design. frontiersin.org |

Future Directions in Halogenated Purine Chemistry and its Applications in Chemical Biology

The chemistry of halogenated purines, including versatile scaffolds like 8-Bromo-6-chloro-9-methyl-9H-purine, continues to evolve, opening new avenues for research and application. A significant future direction lies in leveraging the unique properties of the halogen atoms themselves, beyond their role as simple leaving groups for coupling reactions.

One of the most exciting frontiers is the exploration of the halogen bond . This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic partner like an oxygen or nitrogen atom. rsc.org This interaction is directional and can be surprisingly strong, influencing molecular conformation and intermolecular recognition.

Future research directions include:

Halogen-Bond-Driven Molecular Recognition : Designing purine derivatives where a bromine or chlorine atom is strategically positioned to form a halogen bond with a biological target. This offers a new tool for enhancing binding affinity and selectivity. rsc.org

Development of Novel Catalysis : Utilizing the halogen bond to direct or catalyze chemical reactions on or near the purine scaffold.

Advanced Bio-probes : Creating sophisticated chemical probes for studying biological systems. The specific reactivity of the C-Cl and C-Br bonds in precursors like 8-Bromo-6-chloro-9-methyl-9H-purine allows for the attachment of fluorescent tags, affinity labels, or cross-linkers. Recent advances focus on regioselective C-H functionalization and the use of azidopurines in click reactions for biological imaging. thieme.de

Prebiotic Chemistry Connections : Research into the fundamental chemical reactions of purines, including ring-opening reactions, provides insights into the origins of life and the emergence of key metabolic pathways. nih.govresearchgate.net

The continued exploration of halogenated purine chemistry promises to yield novel tools for chemical biology and lead compounds for medicinal chemistry, with 8-Bromo-6-chloro-9-methyl-9H-purine and related structures serving as critical starting points for innovation.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing the 8-bromo and 6-chloro substituents on the purine core?

- The synthesis of halogenated purines often involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, 6-chloro substitution can be achieved via direct chlorination of the purine intermediate using POCl₃ under reflux conditions . The 8-bromo group may be introduced through bromination of a precursor purine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures . Optimization of stoichiometry and reaction time is critical to avoid over-bromination or side reactions.

Q. How can the regioselectivity of N-methylation at the 9-position be validated?

- Regioselective methylation at N9 can be confirmed using ¹H and ¹³C NMR. The N-methyl group typically shows a singlet in ¹H NMR (~δ 3.5–4.0 ppm) due to the absence of neighboring protons. Heteronuclear Multiple Bond Correlation (HMBC) NMR can further validate connectivity by correlating the methyl protons with C8 and C4 of the purine ring . X-ray crystallography is definitive, as seen in analogous compounds where the methyl group’s position is resolved unambiguously .

Q. What purification strategies are optimal for isolating 8-bromo-6-chloro-9-methyl-9H-purine from reaction mixtures?

- Column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:6) effectively separates polar byproducts. For higher purity, recrystallization from ethanol or acetonitrile is recommended, as halogenated purines often exhibit poor solubility in non-polar solvents . HPLC with a C18 column and methanol/water mobile phase can resolve closely related impurities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for halogenation steps?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediate stability. For example, bromination at C8 versus C2 can be rationalized by comparing activation energies. Studies on analogous purines show that electron-deficient positions (e.g., C8 in 6-chloro purines) are more reactive toward electrophilic bromination . Experimental validation via kinetic isotope effects or isotopic labeling may further clarify competing pathways.

Q. What strategies address discrepancies between calculated and observed NMR chemical shifts?

- Discrepancies often arise from solvent effects or molecular conformations. Use the gauge-including atomic orbital (GIAO) method with implicit solvent models (e.g., PCM for DMSO) to improve shift predictions. For ambiguous signals, 2D NMR (e.g., NOESY) can identify spatial proximities, while variable-temperature NMR may resolve dynamic effects . Cross-validation with X-ray data ensures structural assignments are consistent .

Q. How can competing reaction pathways in methylamination be minimized?

- Methylamination of 6-chloro precursors requires careful control of nucleophilicity. Using methylamine in a sealed vessel at 60–80°C with a catalytic base (e.g., K₂CO₃) suppresses N7 methylation. Monitoring via TLC or in situ IR spectroscopy helps terminate the reaction before byproduct formation. Alternative reagents like Hünig’s base (DIPEA) in DMF can enhance selectivity for N9 .

Q. What crystallographic methods resolve disorder in the methyl or halogen substituents?

- High-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) and SHELXL refinement with anisotropic displacement parameters are critical. For disordered methyl groups, split positions with occupancy factors refined to <1.0 improve model accuracy. Hydrogen bonding networks, often involving N7 or halogen atoms, stabilize the crystal lattice and reduce thermal motion .

Methodological Notes

- Synthetic Optimization : Always compare yields and purity under varying conditions (e.g., solvent polarity, temperature). For example, Suzuki-Miyaura coupling for aryl-substituted purines requires Pd(PPh₃)₄ and arylboronic acids in toluene at reflux .

- Data Contradictions : Replicate experiments with controlled variables (e.g., inert atmosphere, reagent purity) to isolate artifacts. For spectral mismatches, cross-check with literature databases (e.g., NIST Chemistry WebBook) .

- Advanced Characterization : Combine multiple techniques (e.g., HRMS, SC-XRD, and dynamic NMR) to confirm structural integrity, especially for labile halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.